N-benzyl-2-((4-(3,5-dimethylpiperidin-1-yl)pyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[4-(3,5-dimethylpiperidin-1-yl)pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4OS/c1-15-10-16(2)13-24(12-15)18-8-9-21-20(23-18)26-14-19(25)22-11-17-6-4-3-5-7-17/h3-9,15-16H,10-14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKZUTLKUKMVTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC(=NC=C2)SCC(=O)NCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-((4-(3,5-dimethylpiperidin-1-yl)pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound can be described by its structural formula:
This structure incorporates a benzyl group, a piperidine derivative, and a pyrimidine ring, suggesting potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cellular signaling pathways.
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit inhibitory effects on various kinases, particularly those involved in cancer proliferation. For instance, studies have demonstrated that pyrimidine derivatives can act as selective inhibitors of c-KIT, a receptor tyrosine kinase implicated in several malignancies .
Antitumor Activity
Preliminary studies suggest that this compound may exhibit antitumor properties. Analogous compounds have shown significant inhibition of tumor cell proliferation in vitro. For example, related benzimidazole derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines .
Biological Activity Data
| Activity Type | IC50 (µM) | Cell Line | Reference |
|---|---|---|---|
| c-KIT Inhibition | 0.33 | BaF3 cells | |
| Antitumor Activity | 6.26 | HCC827 | |
| Antitumor Activity | 6.48 | NCI-H358 |
Case Studies
- Antitumor Efficacy : In a study on the antitumor effects of similar compounds, it was found that certain analogs exhibited significant cytotoxicity against HCC827 and NCI-H358 cell lines with IC50 values ranging from 6 to 20 µM . These findings suggest that N-benzyl derivatives could be promising candidates for further development as anticancer agents.
- c-KIT Targeting : A detailed analysis of compounds targeting c-KIT revealed that modifications in the piperidine structure can significantly enhance selectivity and potency against c-KIT mutations associated with gastrointestinal stromal tumors (GISTs). The compound's structural features may provide insights into optimizing its efficacy against such targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Pharmacological Comparisons
The following table summarizes key structural and pharmacological differences between "N-benzyl-2-((4-(3,5-dimethylpiperidin-1-yl)pyrimidin-2-yl)thio)acetamide" and related compounds:
Note: Molecular formula and weight for the target compound are inferred based on structural similarity to analogs.
Key Findings
Core Structure Impact: Pyrimidine-based compounds (e.g., the target compound and Compound 154) demonstrate higher selectivity for cancer cell lines compared to thienopyrimidine derivatives like IWP2, which exhibit broader pathway inhibition (e.g., Wnt signaling) . The 3,5-dimethylpiperidine group in the target compound may enhance lipophilicity and blood-brain barrier penetration compared to the chlorophenyl group in Compound 154 .
Substituent Effects: Halogen substituents (e.g., 4-chlorophenyl in Compound 154) correlate with increased cytotoxicity, as seen in its 25-fold selectivity for A549 cancer cells over HEK noncancerous cells . Thioether linkages (common in all listed compounds) are critical for maintaining structural stability and target binding .
Biological Activity Gaps: Unlike IWP2, which lacks efficacy on COL10A1 expression in mesenchymal stem cell cocultures, the target compound’s dimethylpiperidine substituent may confer distinct interactions with chondrogenic or osteogenic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
